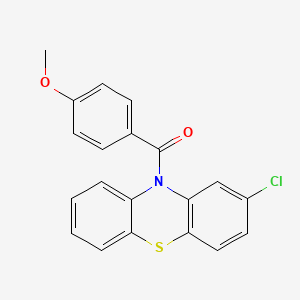![molecular formula C15H11NO2 B2528280 4-[(3-Formylphenoxy)methyl]benzonitrile CAS No. 130205-10-6](/img/structure/B2528280.png)
4-[(3-Formylphenoxy)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[(3-Formylphenoxy)methyl]benzonitrile is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do discuss various benzonitrile derivatives with potential applications in medicinal chemistry, neuroimaging, and materials science. These derivatives share a common benzonitrile moiety, which is a key structural component in the target compound .
Synthesis Analysis
The synthesis of benzonitrile derivatives often involves multiple steps, including etherification, reduction, and condensation reactions. For instance, 4-(4-methylphenoxy)benzylamine was synthesized through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involved a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline . These methods highlight the versatility of benzonitrile derivatives in chemical synthesis and the potential routes that could be applied to synthesize the target compound.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure and vibrational properties of a novel Schiff base compound were studied using FT-IR and XRD methods, and the results were compared with theoretical calculations performed using density functional theory (DFT) . This approach could be used to analyze the molecular structure of 4-[(3-Formylphenoxy)methyl]benzonitrile.
Chemical Reactions Analysis
Benzonitrile derivatives can participate in various chemical reactions due to their reactive functional groups. The papers describe the synthesis of compounds with potential biological activity, such as farnesyltransferase inhibitors , and luminescent materials with potential applications in optoelectronics . These studies demonstrate the chemical reactivity of benzonitrile derivatives and their potential to undergo further transformations, which could be relevant for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the liquid crystalline behavior of certain benzonitrile derivatives was investigated, revealing that compounds with shorter chain lengths exhibited the nematic phase, while those with longer chain lengths showed the orthorhombic columnar phase . Additionally, electrochemical studies provided insights into the band gap and energy levels of these compounds . These findings suggest that the physical and chemical properties of 4-[(3-Formylphenoxy)methyl]benzonitrile could be similarly diverse and dependent on its molecular structure.
科学的研究の応用
Novel Synthesis Approaches and Catalysis
- Montmorillonite Clay Catalysis : The study by Wali et al. (1998) explored the catalytic conversion of methyl benzoate with NH3 over Montmorillonite K10 clay, producing benzonitrile among other products. This demonstrates the potential of clay catalysis in synthesizing nitrile compounds, which could be relevant for the synthesis of 4-[(3-Formylphenoxy)methyl]benzonitrile and related derivatives (Wali et al., 1998).
Chemical Synthesis and Structural Studies
- Cycloaddition Reactions : Kanemasa et al. (1992) described the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, indicating the synthetic versatility of benzonitrile derivatives in producing structurally complex molecules (Kanemasa et al., 1992).
- DFT Study on Schiff Bases : A study by Alver et al. (2011) on the synthesis and characterization of a novel Schiff base compound related to benzonitrile showcases the importance of computational and spectroscopic methods in understanding the molecular structure and properties of benzonitrile derivatives (Alver et al., 2011).
Molecular Structure and Electronic Properties
- Electronic Structure Analysis : Exner and Böhm (2004) conducted a study on the basicity of 3- and 4-substituted benzonitriles, providing insights into the electronic effects of substituents on benzonitrile cores. This research could inform the electronic property considerations for derivatives like 4-[(3-Formylphenoxy)methyl]benzonitrile (Exner & Böhm, 2004).
Potential Applications in Material Science and Pharmacology
- Material Science and Sensing : Yazıcı et al. (2015) synthesized novel metallophthalocyanines starting from benzonitrile derivatives, highlighting the potential of such compounds in developing materials with electronic and sensing capabilities (Yazıcı et al., 2015).
- Pharmacological Research : Wang et al. (2004) designed benzonitrile derivatives as selective farnesyltransferase inhibitors, underscoring the therapeutic potential of these compounds in treating diseases. Although the specific 4-[(3-Formylphenoxy)methyl]benzonitrile was not studied, the research on similar structures suggests a broad scope for pharmacological applications (Wang et al., 2004).
Safety and Hazards
特性
IUPAC Name |
4-[(3-formylphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-4-6-13(7-5-12)11-18-15-3-1-2-14(8-15)10-17/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCUAVQNJMYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Formylphenoxy)methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)
![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)


![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)
![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)